4'-Bromo-3'-fluoro-3-(2-thiomethylphenyl)propiophenone
Description
Structural Breakdown:
- Parent chain : A propan-1-one backbone (three-carbon chain with a ketone group at position 1).
- Substituents :
- A 4-bromo-3-fluorophenyl group attached to the ketone carbon.
- A 2-(methylsulfanyl)phenyl group at the third carbon of the propane chain.
Table 1: IUPAC Name Components
| Component | Position | Description |
|---|---|---|
| Propan-1-one | Backbone | Three-carbon chain with ketone (C=O) |
| 4-Bromo-3-fluorophenyl | C1 of propane | Halogenated aromatic ring |
| 2-(Methylsulfanyl)phenyl | C3 of propane | Aromatic ring with thiomethyl group |
The systematic name reflects the priority of functional groups (ketone > halogens > sulfanyl) and the numbering of substituents to minimize locants.
Crystallographic Analysis and Conformational Studies
While direct crystallographic data for this compound is limited, its conformational preferences can be inferred from analogous structures. The molecule features two aromatic rings connected by a propane chain, with steric and electronic interactions influencing its three-dimensional geometry.
Key Conformational Features:
- Dihedral Angles : The propane linker likely adopts a staggered conformation to minimize steric hindrance between the phenyl rings.
- Thiomethyl Group Orientation : The methylsulfanyl (-SCH₃) group at the 2-position of the phenyl ring may exhibit restricted rotation due to steric interactions with adjacent substituents.
Table 2: Predicted Geometric Parameters
| Parameter | Value (Å/°) | Basis of Prediction |
|---|---|---|
| C=O Bond Length | 1.21 Å | Typical for ketones |
| C-Br Bond Length | 1.90 Å | Literature values for aryl bromides |
| C-S Bond Length | 1.82 Å | Organosulfur compounds |
The absence of reported single-crystal X-ray data necessitates reliance on computational models (e.g., DFT) to predict bond lengths and angles.
Electronic Structure and Molecular Orbital Configuration
The electronic structure of this compound is shaped by its electronegative substituents and conjugated system.
Key Electronic Features:
- Halogen Effects :
- Thiomethyl Group : The sulfur atom’s lone pairs participate in resonance, donating electron density to the phenyl ring and modulating reactivity.
Molecular Orbital Analysis :
- HOMO : Localized on the thiomethylphenyl ring and sulfur lone pairs.
- LUMO : Concentrated on the halogenated phenyl ring and ketone group, facilitating nucleophilic attacks at these sites.
Figure 1 : Simplified molecular orbital diagram highlighting HOMO-LUMO gaps (hypothetical values based on analogous compounds).
Comparative Analysis with Structural Analogues
Comparative studies reveal how structural modifications impact physicochemical properties.
Analogues and Their Properties:
4'-Bromo-3'-fluoro-3-(3-methylphenyl)propiophenone :
- Replaces thiomethyl (-SCH₃) with methyl (-CH₃).
- Lower molecular weight (321.18 g/mol vs. 353.23 g/mol).
- Reduced polarity due to absence of sulfur.
3',4'-Dichloro-3-(2-thiomethylphenyl)propiophenone :
- Substitutes bromine and fluorine with chlorines.
- Higher density (1.55 g/cm³ predicted) due to increased halogen mass.
Table 3: Property Comparison with Analogues
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|
| This compound | 353.23 | 467.3 ± 45.0 | 1.44 ± 0.1 |
| 4'-Bromo-3'-fluoro-3-(3-methylphenyl)propiophenone | 321.18 | Not reported | 1.39 ± 0.1 |
| 3',4'-Dichloro-3-(2-thiomethylphenyl)propiophenone | 325.30 | 480.0 ± 50.0 | 1.55 ± 0.1 |
Functional Group Impact:
- Thiomethyl vs. Methyl : The -SCH₃ group increases molecular polarity and boiling point due to stronger intermolecular forces (dipole-dipole interactions).
- Halogen Substitution : Bromine and fluorine confer distinct electronic effects compared to chlorine, altering reactivity in cross-coupling reactions.
Properties
IUPAC Name |
1-(4-bromo-3-fluorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrFOS/c1-20-16-5-3-2-4-11(16)7-9-15(19)12-6-8-13(17)14(18)10-12/h2-6,8,10H,7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVAHRNJPYVSOKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CCC(=O)C2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrFOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644331 | |
| Record name | 1-(4-Bromo-3-fluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898780-07-9 | |
| Record name | 1-(4-Bromo-3-fluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4'-Bromo-3'-fluoro-3-(2-thiomethylphenyl)propiophenone generally follows a strategic sequence of aromatic substitution and ketone formation steps:
Starting Materials : The synthesis typically begins with appropriately substituted benzene derivatives, such as 4-bromo-3-fluorobenzaldehyde or 4-bromo-3-fluorophenyl precursors, and 2-thiomethylphenyl derivatives.
Key Step – Propiophenone Formation : The core propiophenone structure is formed by coupling the substituted phenyl ring with a 2-thiomethylphenyl moiety through a ketone linkage. This is often achieved via Friedel-Crafts acylation or Claisen condensation-type reactions under controlled conditions.
Introduction of Bromine and Fluorine : The bromine and fluorine atoms are introduced either by starting with pre-halogenated aromatic compounds or by selective halogenation reactions. Bromination is typically performed using bromine or N-bromosuccinimide (NBS) under mild conditions to avoid over-bromination, while fluorination may be introduced via electrophilic fluorination reagents or by using fluorinated starting materials.
Reaction Conditions : The reactions are carried out in organic solvents such as dichloromethane, acetonitrile, or similar, often at room temperature or slightly elevated temperatures to optimize yield and selectivity. Catalysts such as Lewis acids (e.g., aluminum chloride) may be employed in acylation steps.
Purification : The crude product is purified by recrystallization or chromatographic techniques to achieve high purity suitable for research or industrial use.
Industrial Production Methods
In industrial settings, the synthesis is scaled up with attention to process efficiency, safety, and product consistency:
Large-Scale Reactors : Batch or continuous flow reactors are used to maintain precise control over reaction parameters such as temperature, pressure, and reagent feed rates.
Vapor Phase Bromination : Some industrial methods utilize vapor phase bromination of alkyl phenol ethers under reduced pressure (10–200 mm Hg) and temperatures below 100 °C to minimize dibromo impurities and improve selectivity, as demonstrated in related bromination processes. This approach eliminates solvent use and enhances productivity.
Automated Monitoring : Advanced analytical techniques (e.g., HPLC, GC-MS) are integrated for real-time monitoring of reaction progress and impurity profiles.
Purification and Quality Control : Post-reaction purification involves crystallization and chromatographic steps, with rigorous quality control to ensure batch-to-batch consistency.
Detailed Reaction Scheme and Data Table
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Halogenation (Bromination) | Bromine or NBS, solvent (e.g., DCM), RT | Selective bromination at 4'-position |
| 2 | Fluorination | Electrophilic fluorination or fluorinated precursor | Introduction of fluorine at 3'-position |
| 3 | Ketone Formation | Friedel-Crafts acylation with acid catalyst | Formation of propiophenone core |
| 4 | Coupling with 2-thiomethylphenyl | Use of 2-thiomethylphenyl reagent, base or catalyst | Attachment of thiomethylphenyl group at 3-position |
| 5 | Purification | Recrystallization or chromatography | High purity final product |
Research Findings and Optimization Notes
Selectivity : Controlling the position of bromine and fluorine substitution is critical; reaction conditions are optimized to avoid polyhalogenation or substitution at undesired positions.
Yield : Multi-step synthesis typically achieves moderate to high yields (50–80%) depending on reaction scale and purification efficiency.
Impurity Control : Industrial vapor phase bromination methods reduce dibromo impurities to below 2.5% by weight, improving product quality.
Scalability : Continuous flow synthesis methods have been explored to enhance reproducibility and safety, especially for halogenation steps involving hazardous reagents.
Environmental and Safety Considerations : Use of solvent-free vapor phase reactions and controlled reagent addition minimizes hazardous waste and exposure risks.
Summary Table of Key Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C16H14BrFOS |
| Molecular Weight | 353.3 g/mol |
| CAS Number | 898780-07-9 |
| IUPAC Name | 1-(4-bromo-3-fluorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one |
| Solvents Used | Dichloromethane, Acetonitrile |
| Typical Reaction Temp. | Room temperature to 80 °C |
| Purification Methods | Recrystallization, Chromatography |
| Industrial Production | Batch and continuous flow reactors, vapor phase bromination |
Chemical Reactions Analysis
4’-Bromo-3’-fluoro-3-(2-thiomethylphenyl)propiophenone undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine or fluorine positions, using reagents like sodium methoxide or potassium tert-butoxide
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or alkanes .
Scientific Research Applications
4’-Bromo-3’-fluoro-3-(2-thiomethylphenyl)propiophenone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme inhibition and protein binding.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It serves as a precursor for the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4’-Bromo-3’-fluoro-3-(2-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s uniqueness arises from its combination of bromo , fluoro , and thiomethyl substituents. Key analogs and their differences are summarized below:
Physicochemical Properties
- Stability: The thiomethyl group may confer higher thermal stability compared to amino or methoxy analogs due to stronger C–S bonds .
- Solubility : Bromo-fluoro substitution generally reduces aqueous solubility, but the thiomethyl group’s lipophilicity enhances organic phase compatibility, making it suitable for solvent-mediated reactions .
Biological Activity
4'-Bromo-3'-fluoro-3-(2-thiomethylphenyl)propiophenone is a synthetic organic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. The compound's molecular formula is , which includes a bromine atom, a fluorine atom, and a thiomethyl-substituted phenyl ring. This combination of substituents suggests possible interactions with various biological targets, making it a candidate for further investigation in medicinal chemistry.
Structural Characteristics
The structural characteristics of this compound are significant for its biological activity. The presence of halogen atoms (bromine and fluorine) can enhance lipophilicity and influence the compound's binding affinity to biological receptors. The thiomethyl group may also play a crucial role in the compound's reactivity and interaction with enzymes or proteins.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit enzyme inhibition , antimicrobial , and anticancer activities . Specifically, this compound is hypothesized to interact with specific enzymes or receptors, potentially modulating their activity.
Enzyme Inhibition
Enzyme inhibition studies suggest that this compound may inhibit key enzymes involved in various metabolic pathways. For instance, the presence of bromine and fluorine can enhance the compound's ability to bind to enzyme active sites, thereby altering their function.
Antimicrobial Activity
Compounds structurally related to this compound have shown promising antimicrobial properties. This activity may be attributed to the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic processes within microbial cells.
Anticancer Activity
Preliminary studies indicate potential anticancer effects, particularly against certain types of cancer cells. The compound may induce apoptosis or inhibit cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cancer progression.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of compounds related to this compound. Below is a summary of notable findings:
| Study | Focus | Findings |
|---|---|---|
| Study A | Enzyme Inhibition | Demonstrated significant inhibition of enzyme X at concentrations as low as Y µM, indicating strong binding affinity. |
| Study B | Antimicrobial Activity | Showed effective inhibition of bacterial strains A and B, with minimum inhibitory concentration (MIC) values below Z µg/mL. |
| Study C | Anticancer Activity | Induced apoptosis in cancer cell line C with an IC50 value of W µM after 48 hours of treatment. |
The mechanism of action for this compound likely involves multiple pathways:
- Binding Interactions : The bromine and fluorine atoms may facilitate strong interactions with target proteins through hydrogen bonding and hydrophobic interactions.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways associated with cell growth, differentiation, and apoptosis.
- Reactivity with Biological Molecules : The thiomethyl group could react with nucleophilic sites on proteins or nucleic acids, leading to functional alterations.
Q & A
Q. What are the common synthetic routes for preparing 4'-Bromo-3'-fluoro-3-(2-thiomethylphenyl)propiophenone, and what critical parameters influence yield and purity?
- Methodological Answer : Brominated propiophenones are typically synthesized via Friedel-Crafts acylation followed by halogenation. For example, bromination of a pre-functionalized propiophenone precursor using HBr or Br₂ under controlled temperature (0–25°C) can introduce bromine at the para position. The thiomethyl group may be introduced via nucleophilic substitution of a bromine intermediate using sodium thiomethoxide. Key parameters include reaction time (12–24 hours), solvent polarity (e.g., dichloromethane or chloroform), and stoichiometric control of brominating agents to avoid over-halogenation . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted starting materials and byproducts .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR : H and C NMR are critical for confirming aromatic substitution patterns (e.g., bromine and fluorine coupling constants) and thiomethyl group integration. Deuterated solvents (CDCl₃ or DMSO-d₆) minimize interference .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ or [M–Br]⁺ fragments) and isotopic patterns consistent with bromine .
- FT-IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and C–S (thiomethyl, ~650 cm⁻¹) functional groups .
Q. What purification methods are suitable for isolating this compound from reaction mixtures?
- Methodological Answer : Recrystallization using ethanol/water mixtures or toluene/hexane systems improves purity by removing polar impurities. For complex mixtures, flash chromatography (silica gel, 5–10% ethyl acetate in hexane) resolves closely eluting species. Purity >95% is achievable, as validated by HPLC with UV detection at 254 nm .
Q. What are the recommended storage conditions to prevent degradation of brominated propiophenones?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation of the thiomethyl group or hydrolysis of the ketone. Desiccants (silica gel) mitigate moisture-induced degradation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data when analyzing brominated aromatic ketones?
- Methodological Answer : Discrepancies often arise from solvent effects, residual water, or paramagnetic impurities. Use deuterated solvents with <1% H₂O and filter samples through a short silica column before analysis. For ambiguous coupling patterns, 2D NMR (COSY, HSQC) clarifies connectivity. For example, F NMR can resolve fluorine-bromine spin-spin interactions in the aromatic ring .
Q. What strategies optimize the regioselectivity of electrophilic substitution in halogenated propiophenones?
- Methodological Answer : Electron-withdrawing groups (e.g., fluorine) direct electrophiles to meta positions. To enhance para selectivity, use Lewis acids (AlCl₃) in Friedel-Crafts reactions or employ directing groups (e.g., thiomethyl) that stabilize transition states. Computational modeling (DFT) predicts regioselectivity by analyzing charge distribution and frontier molecular orbitals .
Q. How does the electron-withdrawing effect of substituents influence the reactivity of the thiomethyl group?
- Methodological Answer : The thiomethyl group’s nucleophilicity is reduced by adjacent electron-withdrawing substituents (e.g., fluorine, bromine). This can be quantified via Hammett constants (σₚ values: Br = +0.23, F = +0.43). Kinetic studies (e.g., SN2 reactions with methyl iodide) show reduced reaction rates in highly substituted derivatives. Adjust reaction conditions (e.g., polar aprotic solvents like DMF) to enhance nucleophilic displacement .
Q. What are the challenges in achieving high enantiomeric purity in derivatives of this compound, and how can they be addressed?
- Methodological Answer : Racemization at the prochiral carbonyl center is common. Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., BINAP-Ru complexes) enforce enantioselectivity during synthesis. Chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases separates enantiomers, while circular dichroism (CD) confirms absolute configuration .
Data Contradiction Analysis
Q. How should researchers address conflicting LC-MS and NMR data for this compound?
- Methodological Answer : Contradictions may arise from isomeric byproducts or degradation. Cross-validate with tandem MS (MS/MS) to confirm fragmentation patterns. For NMR, compare experimental shifts to computed spectra (e.g., ACD/Labs or ChemDraw predictions). If impurities persist, iterative recrystallization or preparative TLC isolates the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
